N-Benzyl-1-cyclobutylethanamine
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Overview
Description
N-Benzyl-1-cyclobutylethanamine is an organic compound that belongs to the class of benzylamines It is characterized by a benzyl group attached to a cyclobutyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-cyclobutylethanamine can be achieved through several methods. One common approach involves the reductive amination of cyclobutyl ketone with benzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Another method involves the alkylation of cyclobutylamine with benzyl chloride in the presence of a base such as potassium carbonate. This reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon can enhance the efficiency of the reductive amination process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-cyclobutylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., benzyl chloride), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Substituted benzyl derivatives
Scientific Research Applications
N-Benzyl-1-cyclobutylethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects, including analgesic and anticonvulsant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of N-Benzyl-1-cyclobutylethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating their activity and leading to various physiological effects. Additionally, it may inhibit specific enzymes, altering metabolic pathways and influencing cellular processes.
Comparison with Similar Compounds
N-Benzyl-1-cyclobutylethanamine can be compared with other similar compounds, such as:
N-Benzyl-1-cyclohexylethanamine: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring. This compound may exhibit different chemical reactivity and biological activity due to the larger ring size.
N-Benzylpyrrolidine: Contains a pyrrolidine ring instead of a cyclobutyl ring. This structural difference can lead to variations in pharmacological properties and synthetic applications.
N-Benzylpiperidine: Features a piperidine ring, which may result in distinct chemical and biological behaviors compared to this compound.
The uniqueness of this compound lies in its cyclobutyl ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-benzyl-1-cyclobutylethanamine |
InChI |
InChI=1S/C13H19N/c1-11(13-8-5-9-13)14-10-12-6-3-2-4-7-12/h2-4,6-7,11,13-14H,5,8-10H2,1H3 |
InChI Key |
VSIGGXVZUYOVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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